alpha-D-Glucose 1,6-bisphosphate

phosphoglucomutase PGM cofactor fructose‑1,6‑bisphosphate inhibition

alpha-D-Glucose 1,6-bisphosphate (Glc‑1,6‑BP; CAS 10139‑18‑1) is a bis‑phosphorylated hexose that functions not as a metabolic intermediate but as an essential activator and allosteric regulator of central carbon metabolism. It is the obligate cofactor for phosphoglucomutase (PGM) and an activator of phosphofructokinase, yet a potent inhibitor of hexokinase.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
CAS No. 10139-18-1
Cat. No. B154902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucose 1,6-bisphosphate
CAS10139-18-1
Synonymseta-D-glucose 1,6-(bis)phosphate
glucose 1,6-diphosphate
glucose-1,6-bisphosphate
glucose-1,6-diphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)
InChIKeyRWHOZGRAXYWRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-D-Glucose 1,6-bisphosphate (10139-18-1): Essential Cofactor and Regulatory Bisphosphohexose for Carbohydrate Metabolism Research


alpha-D-Glucose 1,6-bisphosphate (Glc‑1,6‑BP; CAS 10139‑18‑1) is a bis‑phosphorylated hexose that functions not as a metabolic intermediate but as an essential activator and allosteric regulator of central carbon metabolism. It is the obligate cofactor for phosphoglucomutase (PGM) and an activator of phosphofructokinase, yet a potent inhibitor of hexokinase . Unlike the freely interchangeable monophosphates glucose-1-phosphate and glucose-6-phosphate, Glc‑1,6‑BP is the sole bisphosphorylated species capable of initiating the PGM catalytic cycle via active-site phosphorylation, making it irreplaceable in PGM-dependent assays and pathway reconstitution . Its intracellular concentration (10–600 µM in human tissues) is tightly controlled by dedicated synthase/phosphatase systems .

Why Generic Substitution with Monophosphorylated Sugars or Fructose Bisphosphates Fails for PGM and Hexokinase Studies Involving alpha-D-Glucose 1,6-bisphosphate


Generic substitution is precluded because alpha‑D‑glucose 1,6‑bisphosphate occupies a unique functional niche: it is the only bisphosphorylated hexose that serves as both an essential first‑phosphorylation donor for phosphoglucomutase (PGM) and a selective inhibitor of hexokinase . Monophosphorylated sugars (e.g., glucose‑1‑phosphate, glucose‑6‑phosphate) cannot prime PGM; fructose‑1,6‑bisphosphate acts as a competitive inhibitor rather than an activator of PGM ; and fructose‑2,6‑bisphosphate, although a more potent phosphofructokinase activator, shows a fundamentally different regulatory profile and fails to substitute in PGM‑dependent pathways . Substitution with mannose‑1,6‑bisphosphate can partially rescue phosphomannomutase but not phosphoglucomutase activity, as the two enzymes exhibit distinct cofactor preferences .

Quantitative Differentiation Evidence for alpha-D-Glucose 1,6-bisphosphate (10139-18-1) Against Closest Analogs and Alternatives


PGM Activation: α‑D‑Glucose 1,6‑bisphosphate Is an Obligatory Primer, Whereas Fructose‑1,6‑bisphosphate Is a Competitive Inhibitor

Phosphoglucomutase (PGM) is entirely dependent on α‑D‑glucose 1,6‑bisphosphate for activity; maximum velocity is obtained only in its presence, with an apparent Km for the cofactor as low as 6.5 ± 0.7 µM for the β‑PGM isoform . In contrast, fructose‑1,6‑bisphosphate does not activate PGM—it acts as a competitive inhibitor, binding at the same site and suppressing the reaction . This functional opposition means that substitution with fructose‑1,6‑bisphosphate would abolish rather than support PGM catalysis, making α‑D‑glucose 1,6‑bisphosphate irreplaceable in PGM‑based assays.

phosphoglucomutase PGM cofactor fructose‑1,6‑bisphosphate inhibition

Hexokinase Inhibition: α‑D‑Glucose 1,6‑bisphosphate Exhibits a Ki of 49.5–59 µM, Comparable to Glucose‑6‑Phosphate but with Distinct Isoform Selectivity

α‑D‑Glucose 1,6‑bisphosphate is a strong inhibitor of human hexokinases (HK I–III), with Ki values ranging from 49.5 to 59 µM across all full‑length and truncated enzyme forms . This inhibitory potency is comparable to that of glucose‑6‑phosphate (Ki ≈ 28.5–37 µM) but differs in regulatory logic: glucose‑6‑phosphate is a product feedback inhibitor, whereas glucose‑1,6‑bisphosphate acts as a feed‑forward signal integrating PGM and phosphofructokinase states . Critically, fructose‑1,6‑bisphosphate does not inhibit hexokinase, and fructose‑2,6‑bisphosphate is primarily a phosphofructokinase activator, making α‑D‑glucose 1,6‑bisphosphate the only bisphosphorylated hexose with dual hexokinase‑inhibitory and PGM‑activating capabilities .

hexokinase inhibition Glc‑1,6‑P2 glycolysis regulation

Phosphofructokinase Activation: α‑D‑Glucose 1,6‑bisphosphate Is 100‑fold Less Potent Than Fructose‑2,6‑bisphosphate but Operates via a Distinct Allosteric Mechanism

Half‑maximal activation of rat lung phosphofructokinase (PFK) occurs at 24.1–70.9 µM for α‑D‑glucose 1,6‑bisphosphate, compared to 0.17–0.34 µM for fructose‑2,6‑bisphosphate—an approximately 100‑fold difference in potency . For liver PFK, fructose‑2,6‑bisphosphate is reported to be ≈2500‑fold more efficient than glucose‑1,6‑bisphosphate . Despite the lower potency, α‑D‑glucose 1,6‑bisphosphate and fructose‑1,6‑bisphosphate induce the same conformational change in muscle PFK, which is distinct from that induced by fructose‑2,6‑bisphosphate, and their effects are additive . This mechanistic difference means that α‑D‑glucose 1,6‑bisphosphate provides a complementary activation signal that fructose‑2,6‑bisphosphate cannot fully recapitulate.

phosphofructokinase‑1 PFK activation fructose‑2,6‑bisphosphate comparator

Glucose‑1,6‑bisphosphate Synthase Feedback Inhibition: Fructose‑1,6‑bisphosphate Is a Potent Competitive Inhibitor (Ki ≈ 0.3 µM), Reinforcing the Regulatory Interdependence

Bovine brain glucose‑1,6‑bisphosphate synthase is competitively inhibited by fructose‑1,6‑bisphosphate with a Ki of approximately 0.3 µM, acting at a site that competes with the phosphate donor glycerate‑1,3‑bisphosphate . The product α‑D‑glucose 1,6‑bisphosphate exhibits a Ki of ≈5 µM, and glycerate‑2,3‑bisphosphate a Ki of ≈15 µM. This tight inhibition by fructose‑1,6‑bisphosphate creates a feedback loop: high glycolytic flux elevates fructose‑1,6‑bisphosphate, which suppresses Glc‑1,6‑BP synthesis, thereby reducing PGM activation—a regulatory circuit unique to the glucose‑1,6‑bisphosphate system .

glucose‑1,6‑bisphosphate synthase fructose‑1,6‑bisphosphate feedback synthase inhibition

PGM Isozyme Differential Dependence: PGM1 Requires <10 µM Glc‑1,6‑BP for Full Activity, Whereas PGM2 Shows a Marked Km Shift Between 100–400 µM

At glucose‑1,6‑bisphosphate concentrations below 10 µM, PGM1 is much more effective at catalyzing the phosphoglucomutase reaction than either PGM2 or PGM3 . For PGM2, increasing the Glc‑1,6‑BP concentration from 100 µM to 400 µM produces a marked fall in the Km for glucose‑1‑phosphate, indicating a concentration‑dependent shift in substrate affinity . Human tissue Glc‑1,6‑BP levels span 10–600 µM, meaning that PGM2 activity is physiologically tunable over this range, whereas PGM1 is already near‑saturated at the lower end . This isozyme‑specific dependence is not observed with fructose‑1,6‑bisphosphate, which uniformly inhibits all three isozymes .

PGM isozymes PGM1 PGM2 Km modulation

Catalytic Intermediate Reorientation: α‑D‑Glucose 1,6‑bisphosphate Partitions to Product 14.3‑fold More Frequently than It Dissociates from PMM/PGM

Transient‑state kinetic analysis of Pseudomonas aeruginosa PMM/PGM reveals that glucose‑1,6‑bisphosphate remains enzyme‑associated during the obligatory 180° reorientation step and partitions to form either glucose‑1‑phosphate or glucose‑6‑phosphate 14.3 times more frequently than it dissociates from the enzyme . This processive behavior means that free α‑D‑glucose 1,6‑bisphosphate released into solution is a minor side product; the physiological regulator is the enzyme‑bound intermediate. This contrasts with fructose‑1,6‑bisphosphate, which cannot form the necessary enzyme‑bound bisphosphate intermediate with PGM and instead acts solely as a competitive inhibitor .

PMM/PGM catalytic mechanism intermediate reorientation processive enzyme

Optimal Research and Procurement Application Scenarios for alpha-D-Glucose 1,6-bisphosphate (10139-18-1)


Phosphoglucomutase Activity Assays and Glycogen Metabolism Reconstitution

α‑D‑Glucose 1,6‑bisphosphate is the irreplaceable cofactor for all phosphoglucomutase (PGM) isozymes. It must be included at concentrations of 10–600 µM to achieve maximal enzyme activity in in vitro PGM assays, with PGM1 requiring <10 µM and PGM2 requiring >100 µM for optimal function . Fructose‑1,6‑bisphosphate cannot substitute and acts as a competitive inhibitor . For glycogen metabolism pathway reconstitution or PGM1‑CDG diagnostic assays, this compound is the sole viable cofactor choice.

Glycolysis Flux Studies: Simultaneous Hexokinase Inhibition and Phosphofructokinase Activation

Because α‑D‑glucose 1,6‑bisphosphate uniquely inhibits hexokinase (Ki = 49.5–59 µM) while activating phosphofructokinase (EC₅₀ = 24.1–70.9 µM), it serves as a dual‑function probe for studying the regulatory logic at the entry point of glycolysis . No other single compound (including fructose‑2,6‑bisphosphate, glucose‑6‑phosphate, or fructose‑1,6‑bisphosphate) recapitulates this regulatory pair, making it essential for integrated metabolic flux experiments.

α‑Phosphohexomutase Mechanistic Studies: Intermediate Reorientation and Processivity Analysis

The compound is the sole bisphosphorylated hexose that forms a productive enzyme‑bound intermediate with α‑phosphohexomutases, undergoing a 180° reorientation with a partition ratio of 14.3 in favor of catalysis over dissociation . This makes it indispensable for transient‑state kinetic studies, structural biology (e.g., X‑ray crystallography of trapped enzyme‑intermediate complexes), and drug‑target validation for pathogenic bacterial PGM/PMM enzymes . Fructose‑1,6‑bisphosphate yields a dead‑end complex unsuitable for these purposes.

Glucose‑1,6‑bisphosphate Synthase/Phosphatase Assays and Metabolic Modeling

As both a product and a potent inhibitor (Ki ≈ 5 µM) of glucose‑1,6‑bisphosphate synthase, α‑D‑glucose 1,6‑bisphosphate is required for enzyme kinetic characterization and for constructing accurate metabolic control models that incorporate the fructose‑1,6‑bisphosphate feedback loop (Ki ≈ 0.3 µM for synthase) . In cellular metabolomics studies, authentic α‑D‑glucose 1,6‑bisphosphate standard is necessary for accurate quantification of this low‑abundance yet high‑impact regulatory metabolite.

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